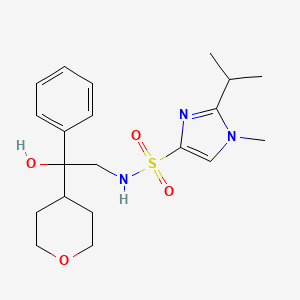

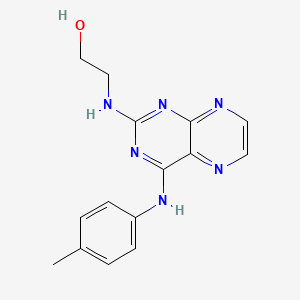

![molecular formula C6H6N4 B2536416 Pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565419-19-3](/img/structure/B2536416.png)

Pyrazolo[1,5-a]pyrazin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrazin-4-amine is a derivative of pyrazolopyrazinones, which are appreciated for their wide range of biological qualities . They have been used in the design and synthesis of prospective pharmaceutical candidates . This compound derivatives have shown antiproliferative effects on the A549 lung adenocarcinoma cell line .

Synthesis Analysis

The synthesis of this compound derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of this compound derivatives is complex and involves several key characteristics. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are complex. The isolated N-propargyl amide molecules reacted with the base, giving cyclic products quickly .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Theoretical ADMET studies of pyrazolopyrazine derivatives predicted suitable pharmacokinetic phases .Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

Pyrazoline derivatives, including pyrazolo[1,5-a]pyrazin-4-amine, have demonstrated a broad range of medicinal properties. These compounds have been studied for their anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties. Significant advances in the use of pyrazolo[1,5-a]pyrimidine scaffold, a closely related compound, have been reported since the 1980s, showcasing its potential in drug development for various disease targets (Cherukupalli et al., 2017). Additionally, recent updates on synthetic strategies for pyrazoline derivatives emphasize their high biological effect, particularly in anticancer activity, highlighting the ongoing interest in exploiting this scaffold for developing new therapeutic agents (Ray et al., 2022).

Neurodegenerative Disease Management

Pyrazoline compounds have been identified as potential therapeutic targets for neurodegenerative disorders, including Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. Their neuroprotective properties have been extensively reviewed, with a focus on structure-activity relationships, molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions (Ahsan et al., 2022).

Therapeutic Outlook of Pyrazole Analogs

Pyrazole analogs, closely related to pyrazolines, have shown a wide array of pharmacological effects including anti-inflammatory, analgesic, antipyretic, and anticancer activities. Research continues to explore new drug candidates bearing the pyrazole moiety, aiming for compounds with lesser side effects and improved efficacy (Ganguly & Jacob, 2017).

Spin Crossover and Heterocyclic Synthesis

The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes of pyrazole- and pyrazolate-based ligands, including those containing pyrazole-pyridine/pyrazine units, have been a subject of study. This research highlights the potential applications of pyrazoline derivatives in materials science and coordination chemistry (Olguín & Brooker, 2011).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis (MCR) of pyrazole derivatives has been highlighted for its efficiency in producing biologically active molecules. This approach has been beneficial for creating compounds with antibacterial, anticancer, antifungal, and antioxidant activities, among others (Becerra et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It’s suggested that the compound might interact with its targets through a cyclization intermediate, which is finalized with proton transfer . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in cancerous cells .

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as temperature .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJCTROMUCIDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

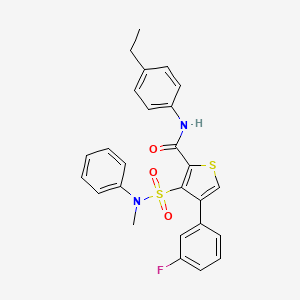

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)

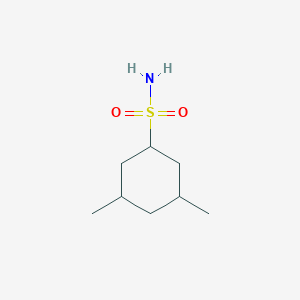

![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)

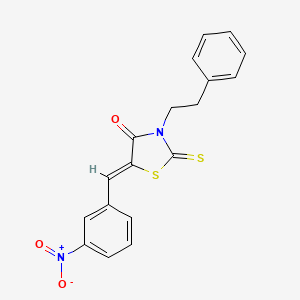

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)